2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophenyl)thiazole
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Overview
Description
2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophenyl)thiazole is a heterocyclic compound that features both pyridine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophenyl)thiazole typically involves the reaction of 2-chloropyridine-4-carbaldehyde with 2,4-dichlorophenylthiourea. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.
Scientific Research Applications
2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophenyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophenyl)thiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloropyridin-4-yl)-4-phenylthiazole: Similar structure but lacks the additional chlorine atoms on the phenyl ring.
2-(2-Chloropyridin-4-yl)-4-(4-chlorophenyl)thiazole: Similar structure with fewer chlorine atoms.
Uniqueness
2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophenyl)thiazole is unique due to the presence of multiple chlorine atoms, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C14H7Cl3N2S |
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Molecular Weight |
341.6 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-4-(2,4-dichlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H7Cl3N2S/c15-9-1-2-10(11(16)6-9)12-7-20-14(19-12)8-3-4-18-13(17)5-8/h1-7H |
InChI Key |
CWQKKVMMKQWPMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
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